molecular formula C17H35NO5 B606735 CM-10-18 CAS No. 1159614-57-9

CM-10-18

Número de catálogo: B606735
Número CAS: 1159614-57-9
Peso molecular: 333.469
Clave InChI: VLVMPUBHMJVGPH-QKPAOTATSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CM-10-18 is a hydroxylated derivative of the imino sugar 1-deoxynojirimycin (DNJ), designed to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the maturation of viral envelope glycoproteins in host cells, making them a strategic target for antiviral therapy. By competitively inhibiting these enzymes, this compound disrupts viral glycoprotein folding, thereby reducing viral replication and secretion .

Preclinical studies highlight this compound’s efficacy against multiple hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). In DENV-infected AG129 mice, this compound reduced viral load and delayed disease progression, with a 40% survival rate at 75 mg/kg . Pharmacokinetic (PK) studies in mice demonstrated favorable bioavailability (56%) and a moderate elimination half-life (T1/2 = 2.63 h), outperforming earlier imino sugars like miglustat (NBDNJ) .

Propiedades

Número CAS

1159614-57-9

Fórmula molecular

C17H35NO5

Peso molecular

333.469

Nombre IUPAC

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol

InChI

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1

Clave InChI

VLVMPUBHMJVGPH-QKPAOTATSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCCC(O)(CC)CC)C[C@H](O)[C@H]1O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CM-10-18;  CM-10-18;  CM-10-18;  CM-1018;  CM-1018;  CM-1018.

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

CM-10-18 belongs to the imino sugar class, which includes compounds like CM-9-78, IHVR derivatives (IHVR11029, IHVR17028, IHVR19029), and approved drugs such as miglustat (Zavesca) and miglitol (Lyset). Below is a comparative analysis of their properties:

Compound Target Enzymes (IC50) Antiviral EC50 (DENV) Spectrum Key Advantages
This compound α-Glucosidase I: 0.46 μM; II: 1.55 μM 1.1 μM (A549 cells) DENV, EBOV, MARV Broad-spectrum activity, improved PK (T1/2 = 2.63 h), synergy with ribavirin
CM-9-78 α-Glucosidase I: 0.42 μM; II: 2.63 μM 1.5 μM (A549 cells) DENV, WNV Similar PK profile to this compound but lower potency against α-glucosidase II
IHVR11029 Not reported Not reported DENV, EBOV, MARV, RVFV Enhanced potency and spectrum; reduces mortality in EBOV/MARV mice
Miglustat (NBDNJ) α-Glucosidase I/II: >10 μM >100 μM Limited antiviral activity Approved for Gaucher disease but poor antiviral efficacy; short T1/2 (1.34 h)

Mechanistic and Pharmacokinetic Differences

  • Enzyme Inhibition : this compound exhibits superior inhibition of α-glucosidase II compared to CM-9-78 (IC50 = 1.55 μM vs. 2.63 μM), which correlates with its lower EC50 against DENV .
  • Antiviral Spectrum : While this compound and CM-9-78 primarily target flaviviruses (e.g., DENV, WNV), the IHVR derivatives show expanded activity against filoviruses (EBOV, MARV) and Rift Valley fever virus (RVFV) due to optimized structural modifications .
  • Pharmacokinetics : this compound’s oral bioavailability (56%) and T1/2 (2.63 h) surpass miglustat’s rapid clearance (T1/2 = 1.34 h), enabling less frequent dosing .

Synergy with Ribavirin

This compound demonstrates synergistic effects with ribavirin, a nucleoside analogue. In DENV-infected A549 cells, the combination reduced viral replication synergistically (MacSynergy score = 111), lowering the effective dose of both drugs . This synergy is attributed to dual targeting: this compound disrupts viral glycoprotein processing, while ribavirin inhibits viral RNA synthesis.

Toxicity and Tolerability

In contrast, older imino sugars like miglustat are associated with gastrointestinal side effects, limiting their antiviral utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CM-10-18
Reactant of Route 2
Reactant of Route 2
CM-10-18

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.